3-cyclopropyl-1-propyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

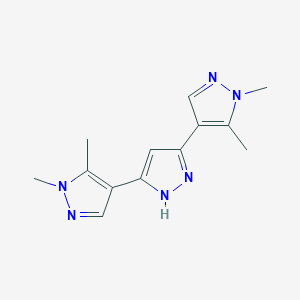

“3-cyclopropyl-1-propyl-1H-pyrazole” is a chemical compound with the molecular formula C9H14N2 . It has a molecular weight of 150.22 . The IUPAC name for this compound is 3-cyclopropyl-1-propyl-1H-pyrazole .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-cyclopropyl-1-propyl-1H-pyrazole”, can be achieved through various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .

Molecular Structure Analysis

The molecular structure of “3-cyclopropyl-1-propyl-1H-pyrazole” consists of a pyrazole ring attached to a cyclopropyl group and a propyl group . The InChI code for this compound is 1S/C9H14N2/c1-2-6-11-7-5-9(10-11)8-3-4-8/h5,7-8H,2-4,6H2,1H3 .

Chemical Reactions Analysis

Pyrazole derivatives, including “3-cyclopropyl-1-propyl-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyrazole derivatives are widely used in medicinal chemistry due to their diverse biological activities. They have been incorporated into drugs with antispasmodic, anti-inflammatory, antibacterial, and analgesic properties .

Drug Discovery

In drug discovery, pyrazoles serve as a core structure for developing new therapeutic agents. Their structural diversity allows for the creation of compounds that can treat diseases like cancer, respiratory diseases, infections, and neurological disorders .

Agrochemistry

Pyrazoles are also significant in agrochemistry. They are used in the synthesis of agrochemicals due to their effectiveness in controlling pests and diseases in crops .

Coordination Chemistry

In coordination chemistry, pyrazoles act as ligands to form complexes with metals. These complexes have various applications, including catalysis and materials science .

Organometallic Chemistry

Pyrazole derivatives play a role in organometallic chemistry where they are used to create compounds that have applications in organic synthesis and industrial processes .

Environmental Monitoring and Biological Imaging

Pyrazole-derived metal organic frameworks (MOFs) have been reported for use in environmental monitoring and biological imaging. They offer sensitive detection methods for various environmental pollutants and imaging agents .

Direcciones Futuras

The future directions of research on “3-cyclopropyl-1-propyl-1H-pyrazole” could involve exploring its potential biological activities and developing more efficient and green synthesis methods . The compound’s structural diversity allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1-propyl-1H-pyrazole involves the reaction of cyclopropylacetylene with propylhydrazine followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Cyclopropylacetylene", "Propylhydrazine" ], "Reaction": [ "Step 1: Cyclopropylacetylene is reacted with propylhydrazine in the presence of a catalyst such as copper(I) iodide to form the intermediate 3-cyclopropyl-1-propylprop-2-yn-1-amine.", "Step 2: The intermediate is then cyclized by heating with a Lewis acid catalyst such as zinc chloride to form 3-cyclopropyl-1-propyl-1H-pyrazole." ] } | |

Número CAS |

1170291-25-4 |

Nombre del producto |

3-cyclopropyl-1-propyl-1H-pyrazole |

Fórmula molecular |

C9H14N2 |

Peso molecular |

150.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.